molecular formula C5H5Cl3O2 B1295804 2,2,2-Trichloroethyl acrylate CAS No. 44925-09-9

2,2,2-Trichloroethyl acrylate

Cat. No.: B1295804
CAS No.: 44925-09-9
M. Wt: 203.45 g/mol
InChI Key: JYNDMWZEMQAWTD-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl acrylate is an organic compound with the molecular formula C5H5Cl3O2. It is a colorless liquid that is primarily used in organic synthesis and polymer chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of various materials and chemicals .

Scientific Research Applications

2,2,2-Trichloroethyl acrylate has several applications in scientific research:

Safety and Hazards

2,2,2-Trichloroethyl acrylate is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Biochemical Analysis

Biochemical Properties

2,2,2-Trichloroethyl acrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo polymerization reactions catalyzed by enzymes such as peroxidases and laccases. These interactions are crucial for the formation of polymeric structures that have applications in biomedical fields .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, resulting in changes in gene expression. Additionally, it can form covalent bonds with nucleophilic sites on proteins, altering their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound can degrade into various byproducts, which may have different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity and persistent changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound can result in toxic effects such as liver and kidney damage, as well as disruptions in normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing oxidative stress and damage. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can influence its biological activity and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to certain cellular compartments through post-translational modifications or targeting signals. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethyl acrylate can be synthesized through the esterification of acryloyl chloride with 2,2,2-trichloroethanol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like benzene or toluene under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used as a base in the esterification reaction.

    Benzene or Toluene: Common solvents for the reaction.

    Acryloyl Chloride: Reactant used in the synthesis.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the acrylate group and the trichloroethyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring both polymerization and substitution reactions .

Properties

IUPAC Name

2,2,2-trichloroethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNDMWZEMQAWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963306
Record name 2,2,2-Trichloroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44925-09-9
Record name 2-Propenoic acid, 2,2,2-trichloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A first solution including trichloroethanol (30 g, 201 mmol) and triethylamine (22.36 g, 221 mmol) dissolved in 50 g of diethylether was prepared. A second solution comprising acryloyl chloride (20 g, 221 mmol) dissolved in 50 g of diethylether was added dropwise to the first solution followed by stirring for four hours at room temperature. The resulting solution was then added to water, and the organic phase was extracted. The organic phase was distilled to yield 32.28 g of TCEA (78.9% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
22.36 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Name
Yield
78.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of 2,2,2-Trichloroethyl acrylate and its polymers?

A1: this compound is a monomer that can be polymerized to form hard, transparent polymers [, ]. These polymers have been studied for their thermal properties, including their decomposition temperature and glass transition temperature []. The research also investigated the limiting oxygen index of the polymers, which is a measure of their flammability [].

Q2: How is this compound polymerized?

A2: The research indicates that this compound can be polymerized via radical polymerization using 2,2′-Azobis(isobutyronitrile) (AIBN) as an initiator []. This process can be carried out in bulk to produce solid blocks or in solution using benzene as a solvent [].

Q3: What is the significance of studying the aryl-substituted derivatives of this compound?

A3: Researchers synthesized and polymerized various aryl-substituted derivatives of this compound, including those with phenyl, 4-chlorophenyl, 4-bromophenyl, and 2,5-dichlorophenyl groups []. This approach allows for the investigation of how the structure of the aryl substituent influences the properties of the resulting polymers, such as their thermal stability and flammability [].

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